molecular formula C9H5ClIN B1313714 4-Chloro-6-iodoquinoline CAS No. 40107-07-1

4-Chloro-6-iodoquinoline

Cat. No. B1313714
Key on ui cas rn: 40107-07-1
M. Wt: 289.5 g/mol
InChI Key: XPXHGYKMODLJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07776857B2

Procedure details

A pyrex reaction tube was charged with Pd(PPh3)4(200 mg, 173 μmol), 4-chloro-6-iodoquinoline (1.00 g, 3454 μmol), zinc cyanide (406 mg, 3454 μmol) and DMF. The tube was purged with argon, sealed, and the heterogeneous mixture was stirred at 50° C. for 17 h. The mixture was poured into water and the resulting solids were filtered, washed with water, and dried. The crude material was purified by silica gel chromatography, 0-5% MeOH/DCM to provide 4-chloroquinoline-6-carbonitrile as a white solid. MS: [M+H]=189.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Name
zinc cyanide
Quantity
406 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9](I)[CH:10]=2)[N:5]=[CH:4][CH:3]=1.[CH3:13][N:14](C=O)C>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C-]#N.[Zn+2].[C-]#N>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:13]#[N:14])[CH:10]=2)[N:5]=[CH:4][CH:3]=1 |f:3.4.5,^1:21,23,42,61|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=NC2=CC=C(C=C12)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
200 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
zinc cyanide
Quantity
406 mg
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the heterogeneous mixture was stirred at 50° C. for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was purged with argon
CUSTOM
Type
CUSTOM
Details
sealed
ADDITION
Type
ADDITION
Details
The mixture was poured into water
FILTRATION
Type
FILTRATION
Details
the resulting solids were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography, 0-5% MeOH/DCM

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
ClC1=CC=NC2=CC=C(C=C12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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